(1R,4S)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
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Overview
Description
(1R,4S)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol is a chiral organic compound with a cyclohexene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a cyclohexenone derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the chiral catalyst to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar asymmetric hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its fully saturated alcohol form using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allylic position, where nucleophiles replace the prop-1-en-2-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Allylic halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated alcohols
Substitution: Allylic substituted products
Scientific Research Applications
Chemistry
In chemistry, (1R,4S)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various enzymes and receptors are of interest, particularly in the context of drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Industrially, this compound is used in the production of fragrances and flavors due to its pleasant aroma. It is also employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,4S)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may inhibit or activate certain enzymes by fitting into their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone
- 1-Propylcyclohexene-1
- 1-Propyl-1-cyclohexene
Uniqueness
Compared to similar compounds, (1R,4S)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol stands out due to its specific stereochemistry, which imparts unique chemical and biological properties
Properties
CAS No. |
82769-01-5 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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